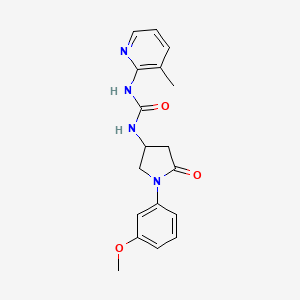
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea, also known as MMPU, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized and studied extensively in recent years due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea inhibits the activity of a protein called CDK9, which is involved in the regulation of gene expression. By inhibiting CDK9, 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea prevents the transcription of genes that are necessary for the growth and survival of cancer cells. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. The compound has been found to have a high selectivity for cancer cells, meaning that it specifically targets cancer cells while sparing normal cells. This selectivity is likely due to the overexpression of CDK9 in cancer cells compared to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is its high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is that it has not yet been tested in clinical trials, meaning that its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea. One potential direction is to further optimize the synthesis method to produce higher yields and purity. Another direction is to test the efficacy and safety of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea and to identify potential biomarkers that can be used to predict response to the compound. Finally, 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea could also be tested in combination with other cancer therapies to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves several steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methylpyridin-2-yl)urea to form the desired product. The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential in cancer research. The compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-5-4-8-19-17(12)21-18(24)20-13-9-16(23)22(11-13)14-6-3-7-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQGMPJWBZJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

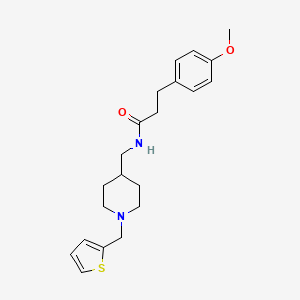
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)

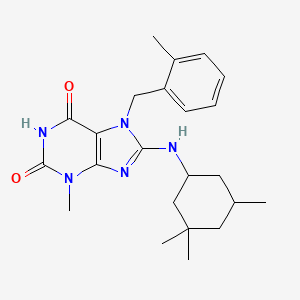
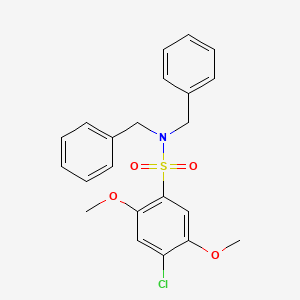

![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)
![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
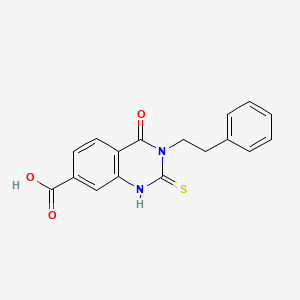
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2949139.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)
